molecular formula C8H9N3O3 B13573460 ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate

ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13573460
M. Wt: 195.18 g/mol
InChI Key: LZSQROQCYKVYGA-UHFFFAOYSA-N
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Description

Ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring an ethyl carboxylate ester at the 4-position, a methyl group at the 1-position, and a reactive isocyanato (-NCO) group at the 5-position. The isocyanato group confers electrophilic reactivity, enabling participation in urea-forming reactions with amines, which is critical in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

ethyl 5-isocyanato-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-3-14-8(13)6-4-10-11(2)7(6)9-5-12/h4H,3H2,1-2H3

InChI Key

LZSQROQCYKVYGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_9\text{N}_3\text{O}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of phosgene, a toxic and hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Often used to facilitate reactions and improve yields.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and applications in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Pyrazole carboxylate derivatives differ primarily in substituents at the 1- and 5-positions, influencing reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Attributes
Compound Name CAS Number 1-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl5-isocyanato-1-methyl-1H-pyrazole-4-carboxylate Not provided Methyl Isocyanato (-NCO) C8H9N3O3 195.18 (calculated) Isocyanato, carboxylate
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 1260243-04-6 Methyl Hydrogen C7H10N2O2 154.17 Carboxylate
Ethyl 5-azido-1H-pyrazole-4-carboxylate Not provided Hydrogen Azido (-N3) C6H7N5O2 181.15 Azido, carboxylate
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 Hydrogen Amino (-NH2) C6H9N3O2 155.16 Amino, carboxylate
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate 98476-09-6 Phenyl Cyano (-CN) C13H11N3O2 241.25 Cyano, carboxylate

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